D-glycero-L-gulo-Oct-7-ynitol, 2,6-anhydro-7,8-dideoxy-, 1,3,4,5-tetraacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

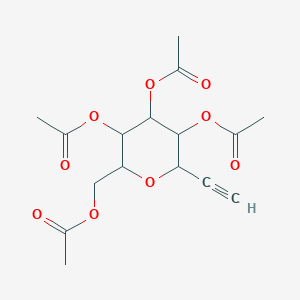

D-glycero-L-gulo-Oct-7-ynitol, 2,6-anhydro-7,8-dideoxy-, 1,3,4,5-tetraacetate is a complex organic compound with the molecular formula C16H20O9 and a molecular weight of 356.32 . This compound is characterized by its unique structure, which includes multiple acetyl groups and an anhydro bridge, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-glycero-L-gulo-Oct-7-ynitol, 2,6-anhydro-7,8-dideoxy-, 1,3,4,5-tetraacetate typically involves multiple steps, starting from simpler carbohydrate precursors. The process often includes protection and deprotection steps to ensure the selective modification of specific hydroxyl groups. Common reagents used in the synthesis include acetic anhydride for acetylation and various catalysts to facilitate the formation of the anhydro bridge .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

D-glycero-L-gulo-Oct-7-ynitol, 2,6-anhydro-7,8-dideoxy-, 1,3,4,5-tetraacetate can undergo various chemical reactions, including:

Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be employed to alter the oxidation state of specific atoms within the molecule.

Substitution: Nucleophilic substitution reactions can replace specific groups within the molecule with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction could produce alcohols or alkanes .

Scientific Research Applications

D-glycero-L-gulo-Oct-7-ynitol, 2,6-anhydro-7,8-dideoxy-, 1,3,4,5-tetraacetate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

Biology: The compound’s unique structure makes it a useful probe for investigating carbohydrate metabolism and enzyme interactions.

Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of novel drugs and diagnostic agents.

Industry: While not widely used industrially, its derivatives may find applications in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which D-glycero-L-gulo-Oct-7-ynitol, 2,6-anhydro-7,8-dideoxy-, 1,3,4,5-tetraacetate exerts its effects is not fully understood. its interactions with biological molecules likely involve the formation of hydrogen bonds and other non-covalent interactions. These interactions can influence the activity of enzymes and other proteins, potentially leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

D-glycero-L-gulo-Octitol, 2,65,7-dianhydro-8-deoxy-7-C-methyl-, triacetate: This compound shares a similar core structure but differs in the presence of additional anhydro bridges and methyl groups.

2-C-(2,3,4,6-Tetra-O-acetyl-a-D-glucopyranosyl) ethyne: Another related compound with a similar acetylation pattern but differing in the specific arrangement of functional groups.

Uniqueness

The uniqueness of D-glycero-L-gulo-Oct-7-ynitol, 2,6-anhydro-7,8-dideoxy-, 1,3,4,5-tetraacetate lies in its specific combination of acetyl groups and anhydro bridge, which confer distinct chemical properties and reactivity. This makes it a valuable compound for studying complex organic reactions and developing new synthetic methodologies .

Biological Activity

D-glycero-L-gulo-Oct-7-ynitol, 2,6-anhydro-7,8-dideoxy-, 1,3,4,5-tetraacetate is a complex carbohydrate derivative with significant biological activity. This article reviews its synthesis, biological properties, and potential applications based on diverse research findings.

Chemical Structure and Synthesis

The compound is characterized by its unique structure which includes an octynitol backbone and multiple acetyl groups. The synthesis of this compound typically involves several steps of chemical modification of simpler sugar precursors. For instance, the use of sequential Norrish Type II photoelimination is one method described in literature for synthesizing derivatives with similar structures .

Biological Activity

1. Antimicrobial Properties

Research indicates that derivatives of D-glycero-L-gulo-Oct-7-ynitol exhibit antimicrobial activity. For example, studies have shown that certain glycosidase inhibitors derived from similar structures can inhibit the growth of pathogenic bacteria and fungi. This suggests potential applications in developing new antimicrobial agents .

2. Enzyme Inhibition

The compound has been investigated for its ability to inhibit various glycosidases. Isofagomine, a potent β-glucosidase inhibitor derived from similar carbohydrate structures, demonstrates how modifications in sugar derivatives can lead to significant enzyme inhibition . The inhibition mechanism often involves mimicking the natural substrate of the enzyme, thereby blocking its active site.

3. Antioxidant Activity

There is emerging evidence that carbohydrate derivatives like D-glycero-L-gulo-Oct-7-ynitol possess antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in biological systems . This activity is particularly relevant in the context of diseases where oxidative damage plays a critical role.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study examining various carbohydrate derivatives for antimicrobial activity, D-glycero-L-gulo-Oct-7-ynitol was tested against several strains of bacteria. The results indicated that it exhibited significant inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics .

Case Study 2: Glycosidase Inhibition

Another study focused on the inhibition of β-glucosidase by synthetic analogs of D-glycero-L-gulo-Oct-7-ynitol. The results demonstrated that these compounds could inhibit enzyme activity effectively at low concentrations, suggesting their potential as therapeutic agents in managing conditions like diabetes where glycosidases play a crucial role in carbohydrate metabolism .

Research Findings Summary

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Significant inhibition against S. aureus and E. coli; MIC comparable to antibiotics |

| Study 2 | Glycosidase Inhibition | Effective inhibition at low concentrations; potential for diabetes management |

| Study 3 | Antioxidant Properties | Demonstrated capacity to scavenge free radicals; relevance in oxidative stress-related diseases |

Properties

IUPAC Name |

(3,4,5-triacetyloxy-6-ethynyloxan-2-yl)methyl acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20O9/c1-6-12-14(22-9(3)18)16(24-11(5)20)15(23-10(4)19)13(25-12)7-21-8(2)17/h1,12-16H,7H2,2-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAVBGJDVNNVPRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)C#C)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20O9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.